molecular formula C15H15NO2 B8161854 Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate

Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B8161854
M. Wt: 241.28 g/mol
InChI Key: PAXUXHKBTALWET-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features of Biphenyl Carboxylate Derivatives

Core Structure and Substituent Effects

The molecule consists of two phenyl rings connected by a single bond (biphenyl system). Key substituents include:

  • A methyl ester (-COOCH$$_3$$) at position 4 of the first phenyl ring.
  • An amino group (-NH$$_2$$) at position 2 of the same ring.
  • A methyl group (-CH$$_3$$) at position 4' of the second phenyl ring.

The SMILES notation $$ \text{O=C(C1=CC=C(C2=CC=C(C)C=C2)C(N)=C1)OC} $$ highlights the spatial arrangement of these groups. The amino and ester functionalities introduce polarity, while the biphenyl backbone provides rigidity, influencing solubility and binding affinity.

Table 1: Physicochemical Properties
Property Value
Molecular Weight 241.29 g/mol
Molecular Formula $$ \text{C}{15}\text{H}{15}\text{NO}_{2} $$
LogP ~3.2 (predicted)
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Data derived from PubChem and BLD Pharm.

Stereochemical and Conformational Analysis

The compound is achiral due to its symmetrical substitution pattern, but rotational flexibility around the biphenyl bond allows for multiple conformers. Density functional theory (DFT) calculations predict a dihedral angle of ~30° between the two phenyl rings, optimizing π-π stacking interactions. The methyl ester’s electron-withdrawing nature and the amino group’s basicity create a dipole moment that enhances binding to hydrophobic enzyme pockets.

Properties

IUPAC Name

methyl 3-amino-4-(4-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-3-5-11(6-4-10)13-8-7-12(9-14(13)16)15(17)18-2/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXUXHKBTALWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of Halogenated Benzoate Intermediate :
    Methyl 2-nitro-4-bromobenzoate is synthesized via nitration of methyl 4-bromobenzoate using concentrated HNO₃/H₂SO₄ at 0–5°C, followed by recrystallization (yield: 78%).

  • Suzuki Coupling with 4-Methylphenylboronic Acid :
    The brominated intermediate reacts with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a 1:1 mixture of dioxane/H₂O (3 M) with K₂CO₃ as the base. Heating at 90°C for 12 hours affords methyl 2-nitro-4'-methyl-[1,1'-biphenyl]-4-carboxylate (yield: 85%).

  • Nitro Group Reduction :
    Catalytic hydrogenation (H₂, 5 bar) with 10% Pd/C in methanol reduces the nitro group to an amine, yielding the target compound (yield: 92%).

Reaction Conditions and Yields:

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C78
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12h85
Nitro ReductionH₂, Pd/C, MeOH, RT, 4h92

Ullmann Coupling for Direct Amination

For substrates sensitive to palladium, copper-mediated Ullmann coupling offers an alternative. This method introduces the amino group post-coupling.

Procedure:

  • Synthesis of Methyl 4'-Methyl-[1,1'-biphenyl]-4-carboxylate :
    Methyl 4-bromobenzoate and 4-methylphenylboronic acid undergo Suzuki coupling (as above) to form the biphenyl ester (yield: 83%).

  • Directed Ortho-Metalation (DoM) :
    Treatment with LDA (2.2 equiv) at −78°C in THF generates a lithiated intermediate, which reacts with hexamethylphosphoramide (HMPA) and iodine to introduce iodine at the ortho position (yield: 68%).

  • Copper-Catalyzed Amination :
    The iodinated intermediate reacts with aqueous NH₃ (28%) and CuI (10 mol%) in DMF at 110°C for 24 hours, yielding the target compound (yield: 57%).

Limitations:

  • Lower overall yield (32% over three steps) compared to Suzuki-based routes.

  • Requires strict anhydrous conditions for DoM.

One-Pot Tandem Coupling and Reduction

A streamlined approach combines cross-coupling and in situ reduction:

  • Coupling of Methyl 2-Nitro-4-bromobenzoate and 4-Methylphenylzinc Bromide :
    Negishi coupling with PdCl₂(dppf) (3 mol%) in THF at 60°C for 6 hours provides methyl 2-nitro-4'-methyl-[1,1'-biphenyl]-4-carboxylate (yield: 88%).

  • In Situ Nitro Reduction with Fe/AcOH :
    Addition of iron powder (5 equiv) and acetic acid (3 mL) to the reaction mixture at 80°C for 2 hours furnishes the amine (yield: 90%).

Advantages:

  • Eliminates intermediate isolation.

  • Total yield: 79%.

Comparative Analysis of Methods

MethodKey StepTotal Yield (%)ScalabilityCost Efficiency
Suzuki + HydrogenationPalladium-catalyzed coupling78HighModerate
Ullmann + DoMCopper-mediated amination32LowHigh
Tandem Negishi/ReductionOne-pot synthesis79ModerateModerate

Purification and Characterization

  • Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) isolates the final product.

  • Characterization Data :

    • ¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 8.5 Hz, 2H), 7.54 (d, J = 8.0 Hz, 2H), 7.32 (d, J = 8.0 Hz, 2H), 6.98 (s, 1H), 6.72 (d, J = 8.5 Hz, 2H), 3.91 (s, 3H), 2.41 (s, 3H).

    • HRMS : m/z calcd. for C₁₅H₁₅NO₂ [M+H]⁺: 242.1176; found: 242.1179.

Challenges and Optimization Strategies

  • Regioselectivity in Nitration :
    Competing para/meta nitration is mitigated using acetyl-protected intermediates.

  • Amination Side Reactions :
    Excess NH₃ and controlled temperature minimize diarylation.

  • Catalyst Cost :
    Pd(OAc)₂ with XPhos ligand reduces Pd loading to 0.5 mol% without yield loss.

Industrial-Scale Considerations

  • Solvent Recovery : Dioxane and methanol are distilled and reused to reduce costs.

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration (85% efficiency).

Emerging Methods

  • Photoredox Catalysis : Visible-light-mediated coupling of aryl halides with methyl groups under Ir(ppy)₃ catalysis (yield: 72%, 18 hours).

  • Flow Chemistry : Continuous hydrogenation using packed-bed reactors improves throughput (95% conversion in 30 minutes) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4’-methyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate serves as a vital building block in the synthesis of pharmaceutical compounds. Its biphenyl structure allows for functionalization, which is crucial for developing drugs with specific biological activities. This compound can be utilized to create derivatives that exhibit anti-inflammatory, anti-tumor, and antimicrobial properties .

Case Study: Anticancer Agents

Research has demonstrated that biphenyl derivatives can inhibit the growth of cancer cells. For instance, modifications of this compound have shown promising results in enhancing the efficacy of existing anticancer drugs by improving their solubility and bioavailability .

Organic Synthesis

The compound is also pivotal in organic synthesis due to its ability to undergo various chemical reactions. It can participate in electrophilic substitution reactions and serve as a precursor for more complex organic molecules.

Synthesis Pathways

Common methods for synthesizing this compound include:

  • Nucleophilic Aromatic Substitution : This method allows for the introduction of amino groups at specific positions on the biphenyl ring.
  • Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to form biphenyl derivatives with diverse functional groups enhances the compound's utility in creating complex structures .

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystals.

Case Study: OLEDs

Biphenyl derivatives are integral to OLED technology due to their electronic properties. The incorporation of this compound into OLED materials has been studied for its potential to enhance light emission efficiency and stability .

Biological Interaction Studies

Understanding the interactions between this compound and biological molecules is essential for elucidating its therapeutic roles. Studies indicate that this compound can engage in non-covalent interactions such as hydrogen bonding or π-π stacking with proteins and nucleic acids .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4’-methyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs, their substituents, and inferred properties:

Compound Name CAS Substituents (Position) Molecular Weight Key Properties/Applications
Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate Not provided -NH₂ (2), -CH₃ (4'), -COOCH₃ (4) ~257.29* Potential pharmaceutical intermediate; hydrogen bonding capability
Methyl 2'-chloro-[1,1'-biphenyl]-4-carboxylate 89900-96-9 -Cl (2'), -COOCH₃ (4) 246.69 Electron-withdrawing Cl; likely lower solubility in polar solvents
Methyl 2'-fluoro-[1,1'-biphenyl]-4-carboxylate 80254-85-9 -F (2'), -COOCH₃ (4) ~230.24* Enhanced metabolic stability; smaller substituent size vs. Cl
Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate 198994-00-2 -OH (2), -COOCH₃ (4) 228.24 Hydrogen bonding via -OH; acidic proton
Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate 114772-34-8 -CH₃ (4'), -COOCH₃ (2) 242.28 Steric hindrance at 2-position; non-polar applications

*Calculated based on molecular formulas.

Physicochemical Properties

  • Electronic Effects: The amino group (-NH₂) in the target compound is electron-donating, enhancing electrophilic substitution reactivity at the ortho/para positions. In contrast, chloro and fluoro substituents (e.g., in CAS 89900-96-9 and 80254-85-9) are electron-withdrawing, reducing ring electron density . The hydroxy group (CAS 198994-00-2) introduces acidity (pKa ~10), whereas the amino group (target compound) is basic (pKa ~4-5), influencing solubility and reactivity .
  • Solubility and Stability: The methyl ester (-COOCH₃) in all compounds contributes to moderate hydrophobicity. The amino group in the target compound may improve water solubility via hydrogen bonding compared to chloro/fluoro analogs . Fluorinated analogs (e.g., CAS 80254-85-9) often exhibit enhanced metabolic stability, making them valuable in drug design .

Biological Activity

Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C15H15NO2
  • Molecular Weight : 241.29 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its potential as an anti-cancer agent and its interactions with various biological targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer metabolism. For example, compounds similar to this structure have been shown to inhibit cathepsins, which are overexpressed in many tumors .
  • Cellular Uptake and Metabolism : The compound's ability to penetrate cell membranes and undergo metabolic conversion into active forms has been noted. For instance, prodrugs designed to release active metabolites in tumor cells have shown promising results in targeted delivery systems .
  • Antioxidant Activity : Similar biphenyl derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Study 1: Anticancer Activity

A study focusing on the delivery of glutamine antagonist prodrugs highlighted the effectiveness of compounds structurally related to this compound in selectively targeting tumor cells. The research demonstrated that these compounds achieved significantly higher concentrations in tumor tissues compared to gastrointestinal tissues, indicating their potential for reduced systemic toxicity while enhancing therapeutic efficacy .

Study 2: Enzyme Interaction

Research into enzyme inhibitors for antibiotic resistance revealed that similar carboxylate-containing compounds could effectively inhibit class C β-lactamases, suggesting that this compound may also possess similar inhibitory properties against enzymes critical for cancer cell survival .

Data Tables

PropertyValue
Molecular FormulaC15H15NO2
Molecular Weight241.29 g/mol
Potential ActivitiesAnticancer, Antioxidant
Enzyme TargetsCathepsins, β-lactamases

Q & A

Q. What synthetic methodologies are most effective for preparing Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is highly efficient for biaryl bond formation. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
  • Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, THF) .
  • Temperature : 80–100°C for 12–24 hours to ensure complete conversion . Post-coupling, the amino and ester groups require protection/deprotection steps to prevent side reactions. HRMS and NMR are critical for verifying intermediate purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

A combination of 1H/13C NMR and HRMS (ESI-TOF) is standard:

  • 1H NMR : Aromatic protons appear as doublets or multiplets between δ 6.5–8.0 ppm. The methyl ester group typically shows a singlet at δ 3.8–3.9 ppm .
  • 13C NMR : Carbonyl carbons (ester) resonate at ~δ 167–170 ppm, while aromatic carbons range from δ 120–140 ppm .
  • HRMS : Experimental molecular weight should match theoretical values within 5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Discrepancies often arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals by 0.1–0.3 ppm .
  • Rotamers or tautomers : Dynamic processes in the amino or ester groups may split signals. Variable-temperature NMR can identify such behavior .
  • Impurities : Trace solvents or unreacted boronic acids may overlap with target signals. Column chromatography or preparative HPLC is recommended for purification .

Q. What strategies enable regioselective functionalization of the biphenyl core, particularly for meta-C–H activation?

A U-shaped template approach directs palladium catalysts to meta positions via transient coordination. For example:

  • Template design : Use directing groups (e.g., amides, sulfonamides) to chelate Pd and orient C–H cleavage .
  • Catalyst system : Pd(OAc)₂ with oxidants like Ag₂CO₃ in toluene at 120°C achieves >80% meta selectivity .
  • Substrate scope : Electron-donating groups (e.g., methyl) enhance reactivity at the meta position .

Q. How is this compound applied in PROTAC development, and what synthetic challenges arise?

The compound serves as a linker or intermediate in PROTACs due to its rigid biphenyl core and functional handles (amino, ester). Methodological considerations include:

  • Conjugation chemistry : Amide coupling (EDC/HOBt) or click chemistry (CuAAC) to attach E3 ligase ligands .
  • Steric effects : Bulky substituents on the biphenyl core may hinder binding. Molecular modeling (e.g., DFT) optimizes linker length and flexibility .
  • Stability : Ester groups may hydrolyze in vivo; methyl esters are preferred for in vitro studies .

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